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Compound of Interest

Compound Name: Nav1.8-IN-2

Cat. No.: B12412542 Get Quote

Disclaimer: Information on a specific molecule designated "Nav1.8-IN-2" is not publicly

available. This document provides a detailed technical overview of A-803467, a well-

characterized, potent, and selective Nav1.8 sodium channel blocker, as a representative

example of this class of inhibitors. All data and protocols presented herein pertain to A-803467.

Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-

resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the

dorsal root ganglion (DRG) and trigeminal ganglia.[1][2] Its unique biophysical properties,

including a depolarized resting state and slow inactivation kinetics, make it a crucial contributor

to the upstroke of the action potential in nociceptive neurons.[3][4] These characteristics

implicate Nav1.8 as a key player in the pathophysiology of chronic inflammatory and

neuropathic pain.[1][5]

A-803467 is a potent and selective small-molecule blocker of the Nav1.8 sodium channel.[6][7]

It has been instrumental in the pharmacological validation of Nav1.8 as a therapeutic target for

pain. This guide details the electrophysiological properties, selectivity profile, and in vivo

efficacy of A-803467, providing researchers and drug development professionals with a

comprehensive technical resource.
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A-803467 exhibits a state-dependent and use-dependent block of Nav1.8 channels, showing

higher potency for channels in the inactivated state. This preferential binding to inactivated

channels is a key feature, as it allows for targeted inhibition of hyperexcitable, rapidly firing

neurons characteristic of chronic pain states, while having less effect on normally firing

neurons.[7] The blocker potently inhibits TTX-R currents in sensory neurons and reduces the

generation of both spontaneous and electrically evoked action potentials.[6][8]
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Figure 1: Nociceptive signaling pathway and site of A-803467 action.

Quantitative Data
The potency and selectivity of A-803467 have been quantified using electrophysiological

assays on recombinant human Nav channels expressed in cell lines and native channels in

rodent DRG neurons.

Table 1: In Vitro Potency and Selectivity of A-803467
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Channel
Target

Cell System
Assay
Condition

IC50 (nM)
Selectivity
vs. hNav1.8

Reference

Human

Nav1.8

Recombinant

HEK293

Half-

inactivation

potential (-40

mV)

8 - [6][7]

Human

Nav1.8

Recombinant

HEK293

Resting

potential

(-100 mV)

79 - [7][9]

Rat Nav1.8 Recombinant

Half-

inactivation

potential (-40

mV)

45 - [8]

Rat TTX-R

Current

Native DRG

Neurons

Half-

inactivation

potential (-40

mV)

140 - [6][7]

Human

Nav1.2
Recombinant

Half-

inactivation

potential

7380 >922-fold [10]

Human

Nav1.3
Recombinant

Half-

inactivation

potential

2450 >306-fold [10]

Human

Nav1.5
Recombinant

Half-

inactivation

potential

7340 >917-fold [10]

Human

Nav1.7
Recombinant

Half-

inactivation

potential

6740 >842-fold [10]

Data compiled from multiple sources, slight variations may exist based on specific experimental

conditions.
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Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models
Pain Model Endpoint

Route of
Administration

ED50 (mg/kg) Reference

Spinal Nerve

Ligation (SNL)

Mechanical

Allodynia

Intraperitoneal

(i.p.)
47 [6][11]

Chronic

Constriction

Injury (CCI)

Mechanical

Allodynia

Intraperitoneal

(i.p.)
85 [6][11]

CFA-Induced

Inflammation

Thermal

Hyperalgesia

Intraperitoneal

(i.p.)
41 [6][11]

Capsaicin-

Induced

Secondary

Allodynia

Intraperitoneal

(i.p.)
~100 [6][11]

CFA: Complete Freund's Adjuvant

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the key experimental protocols used in the characterization of A-

803467.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through Nav channels in individual

cells, allowing for the determination of IC50 values.

Objective: To determine the concentration-dependent inhibition of Nav1.8 currents by A-

803467.

Cell Preparation:

HEK293 cells stably expressing the human Nav1.8 alpha subunit are cultured under

standard conditions (37°C, 5% CO2).
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For recording, cells are dissociated using a non-enzymatic solution and plated onto glass

coverslips.

Solutions:

Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3

with CsOH.[12]

External Bath Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. pH adjusted

to 7.4 with NaOH.[12]

Recording Protocol:

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and

mounted on a micromanipulator.

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane

patch is then ruptured to achieve the whole-cell configuration.[12]

Cells are voltage-clamped at a holding potential of -100 mV (resting state) or depolarized to

a specific potential (e.g., -40 mV) to assess state-dependence.[7]

To elicit Nav1.8 currents, a voltage-step protocol is applied. For example, from a holding

potential, the cell is depolarized with an 8-second prepulse to -40 mV (to induce inactivation),

followed by a brief repolarization to -100 mV, and then a 20 ms test pulse to 0 mV to open

the channels.[7]

A baseline current is recorded before the application of A-803467. The compound is then

perfused into the bath at increasing concentrations.

The peak inward current at each concentration is measured and compared to the baseline to

calculate the percentage of inhibition.

IC50 values are determined by fitting the concentration-response data to a Hill equation.
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Figure 2: Experimental workflow for IC50 determination via patch-clamp.

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation
(SNL)
This model is used to assess the efficacy of analgesic compounds against mechanical

allodynia (pain response to a non-painful stimulus) resulting from nerve injury.

Objective: To determine the dose-dependent effect of A-803467 on mechanical allodynia in

rats.

Animal Model:

Male Sprague-Dawley rats are anesthetized.

The L5 and L6 spinal nerves are tightly ligated distal to the DRG.[6]

The incision is closed, and animals are allowed to recover. Neuropathic pain behaviors

typically develop over the following days to weeks.

Behavioral Testing:

Mechanical allodynia is assessed using von Frey filaments, which are calibrated filaments

that apply a specific force.

Rats are placed in individual compartments on an elevated mesh floor.
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Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw

ipsilateral to the nerve injury.

The 50% paw withdrawal threshold (the force at which the animal withdraws its paw in 50%

of applications) is determined using the up-down method.

A baseline withdrawal threshold is established before drug administration.

A-803467 or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100

mg/kg).[6]

Paw withdrawal thresholds are re-assessed at a set time point after administration (e.g., 30

minutes).[6]

Data Analysis:

The post-drug withdrawal thresholds are compared to vehicle-treated controls.

The dose required to produce a 50% reversal of allodynia (ED50) is calculated from the

dose-response curve.
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Figure 3: Logical diagram of A-803467's preferential binding state.

Conclusion
A-803467 is a highly potent and selective Nav1.8 channel blocker that demonstrates significant

efficacy in preclinical models of neuropathic and inflammatory pain.[6][11] Its mechanism of

action, characterized by a preferential block of inactivated channels, makes it a valuable tool

for studying the role of Nav1.8 in nociception and a foundational molecule for the development

of novel, non-opioid analgesics. The data and protocols summarized in this guide underscore
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the importance of Nav1.8 as a therapeutic target and provide a framework for the evaluation of

future Nav1.8-selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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